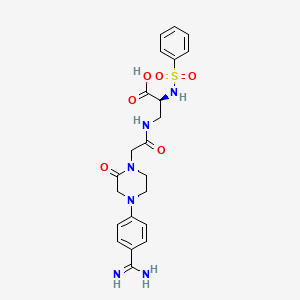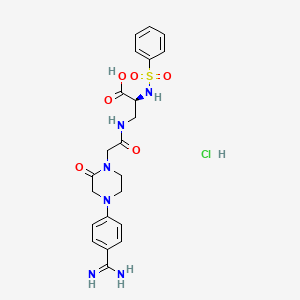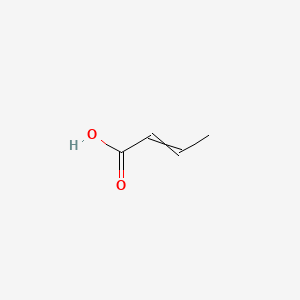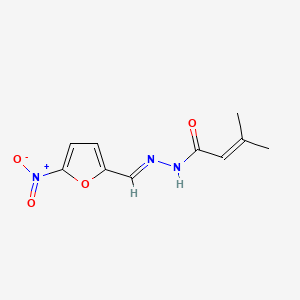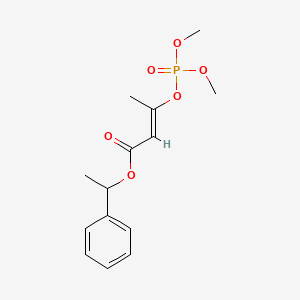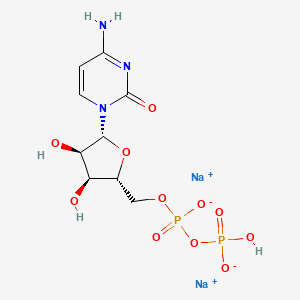
Disodium cytidine 5'-diphosphate
Overview
Description
Disodium cytidine 5’-diphosphate (also known as CDP) is a compound with the molecular formula C9H13N3Na2O11P2 . It has a molecular weight of 447.14 g/mol . It is a key intermediate in the metabolism of phospholipids . CDP acts as a substrate of nucleoside diphosphatase kinase to produce CTP for supporting DNA and RNA biosynthesis .
Synthesis Analysis
The condensation of III with dicyclohexylguanidinium cytidine 5’-phosphoramidate (II) gave cytidine 5’-diphosphate-N-carbobenzyloxy-L-serine (IV), which was hydrogenated with palladised charcoal to obtain cytidine 5’-diphophate-L-serine .
Molecular Structure Analysis
The molecular structure of Disodium cytidine 5’-diphosphate is highly folded. The CMP-5’ parts of the molecules in the crystal structure are strongly linked by metal ligation and hydrogen bonds leaving the phosphoryl-choline residues relatively free .
Chemical Reactions Analysis
CDP is used as a substrate of nucleoside diphosphatase kinase to produce CTP for supporting DNA and RNA biosynthesis and of ribonucleotide reductase to product dCMP .
Physical And Chemical Properties Analysis
Disodium cytidine 5’-diphosphate has a molecular weight of 447.14 g/mol. It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 11. It has a rotatable bond count of 6 .
Scientific Research Applications
DNA and RNA Biosynthesis
Cytidine 5’-diphosphate (CDP) sodium salt is a substrate for CDP kinase, an enzyme that plays a crucial role in the biosynthesis of DNA and RNA .
Method of Application
The compound is used as a substrate to produce CTP, a nucleotide that is incorporated into the growing RNA chain during transcription or into DNA during DNA replication .
Results or Outcomes
The use of CDP sodium salt in this context supports the fundamental biological processes of DNA replication and RNA transcription, which are essential for cell growth and division .
Production of dCMP
CDP sodium salt is also a substrate for ribonucleotide reductase, an enzyme that plays a key role in the production of deoxynucleotides .
Method of Application
In this application, ribonucleotide reductase uses CDP sodium salt as a substrate to produce dCMP, a deoxynucleotide that is incorporated into DNA during DNA replication .
Results or Outcomes
The production of dCMP from CDP sodium salt supports DNA replication, a fundamental biological process that is essential for cell growth and division .
Investigation of Enzyme Specificity and Kinetics
Cytidine-5’-diphosphate disodium salt is used in enzymology to investigate the specificity and kinetics of enzymes like CDP-diacylglycerol synthase and RNA polymerases .
Method of Application
The compound is used as a substrate for these enzymes, allowing researchers to study their activity and understand their role in various biological processes .
Results or Outcomes
This research can provide valuable insights into the function of these enzymes and the cellular processes they regulate .
Synthesis of Complex Nucleotides and Analogs
Cytidine-5’-diphosphate disodium salt serves as a starting point in the synthesis of complex nucleotides and analogs .
Method of Application
The compound is chemically modified to produce various nucleotide analogs, which are then used to probe the function of RNA and the cellular processes it regulates .
Results or Outcomes
The synthesis of these complex nucleotides and analogs can help researchers understand the role of RNA in cellular processes and potentially develop new therapeutic strategies .
Synthesis of Phosphatidylcholine
Cytidine-5’-diphosphocholine (CDP-choline) plays an important role in the synthesis of phosphatidylcholine .
Method of Application
CDP-choline is used as a substrate in the enzymatic synthesis of phosphatidylcholine, a major component of cell membranes .
Results or Outcomes
The synthesis of phosphatidylcholine supports the formation and maintenance of cell membranes, which are essential for cell function .
Therapeutic Effects Against Hypoxia, Cerebral Ischemia, and Traumatic Brain Injury
CDP-choline has therapeutic effects against hypoxia, cerebral ischemia, and traumatic brain injury .
Method of Application
In this application, CDP-choline is administered as a therapeutic agent to alleviate the effects of these conditions .
Results or Outcomes
Research has shown that CDP-choline can have beneficial effects in these contexts, potentially improving patient outcomes .
Safety And Hazards
According to the safety data sheet, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O11P2.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDYAAWYYNVXEB-WFIJOQBCSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3Na2O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium cytidine 5'-diphosphate | |
CAS RN |
54394-90-0 | |
| Record name | Disodium cytidine 5'-diphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054394900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DISODIUM CYTIDINE 5'-DIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8B9F7OXES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



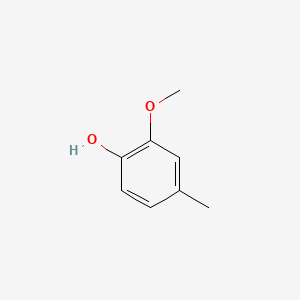
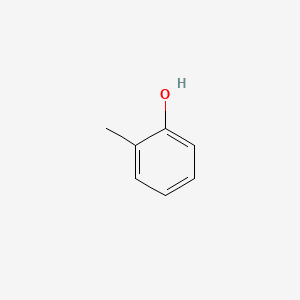
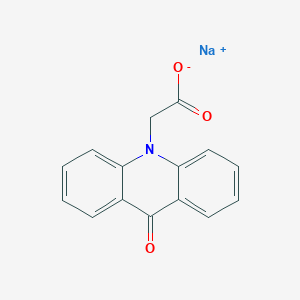
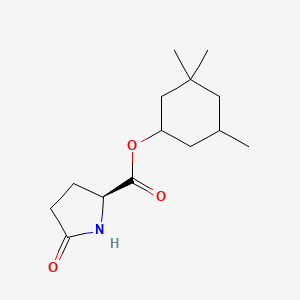
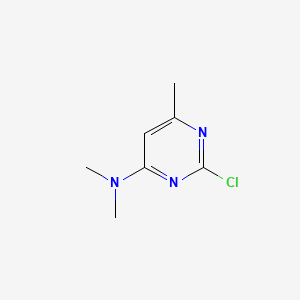



![Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-](/img/structure/B1669620.png)
